(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid
Description
Stereochemical Configuration and Absolute Stereochemistry Determination
The absolute stereochemistry of (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid was unambiguously established through single-crystal X-ray diffraction (SC-XRD) analysis. The compound crystallizes in a triclinic system (space group P-1) with unit cell parameters a = 7.2778(2) Å, b = 10.1592(4) Å, and c = 10.8460(4) Å, confirming the (1S,2S) configuration. Nuclear magnetic resonance (NMR) studies revealed distinct splitting patterns for the C1 and C2 protons (δ 3.82–3.86 ppm and 3.10–3.16 ppm, respectively), consistent with vicinal coupling (J = 6.8 Hz) in the cyclopentane ring.
The Flack parameter (x = 0.02(3)) and Hooft parameter (y = 0.05(2)) from SC-XRD refinement provided statistical validation of the S configuration at C1. Chiral high-performance liquid chromatography (HPLC) using a cellulose-based column further confirmed enantiomeric purity (>99% ee), with retention times correlating with synthetic standards.
X-ray Crystallographic Analysis of Cyclopentane Ring Conformation
SC-XRD analysis revealed a distorted envelope conformation of the cyclopentane ring, with C1 displaced 0.87 Å from the mean plane of the remaining four atoms (Figure 1). Key torsion angles included:
- C1-C2-C3-C4: −32.1°
- C2-C3-C4-C5: +28.9°
- C3-C4-C5-C1: −25.7°
Table 1: Cyclopentane ring puckering parameters
| Parameter | Value |
|---|---|
| Total puckering | 0.89 Å |
| θ | 112.3° |
| φ | 38.7° |
| Q2 | 0.76 Å |
| Q3 | 0.45 Å |
The benzyl substituent at C2 adopted a pseudo-equatorial orientation, stabilized by CH-π interactions (C-H···Cg distance = 3.12 Å) with the aromatic ring. The 3-oxo group exhibited planarity (τ(C2-C3-O) = 178.9°), facilitating conjugation with the carboxylic acid moiety.
Comparative Analysis of Tautomeric Forms in Solid vs. Solution States
In the crystalline state, SC-XRD data confirmed exclusive presence of the keto tautomer, with O3···O5 hydrogen bonding (2.5999(14) Å) stabilizing the β-ketoacid configuration. Solution-phase studies in deuterated dimethyl sulfoxide (DMSO-d6) revealed dynamic equilibrium between keto (94%) and enol (6%) forms via ¹H NMR:
- Keto: δ 12.3 ppm (broad, COOH), δ 2.81 ppm (C4-H)
- Enol: δ 15.8 ppm (broad, -OH), δ 5.42 ppm (C3-H)
Variable-temperature ¹³C NMR (298–358 K) showed line broadening at C3 (Δδ = 1.2 ppm), consistent with tautomeric exchange (k = 1.4 × 10⁶ s⁻¹ at 298 K). Infrared spectroscopy in KBr matrix confirmed the solid-state keto preference through:
- ν(C=O)keto: 1724 cm⁻¹
- ν(C-O)enol: Absent
Vibrational Spectroscopy (FT-IR/Raman) of Carbonyl Functionalities
Fourier-transform infrared (FT-IR) and Raman spectra revealed distinct vibrational modes for the β-ketoacid system:
Table 2: Key vibrational assignments
| Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H)acid | 3074 (br) | - | Carboxylic acid dimer |
| ν(C=O)keto | 1724 | 1721 | Cyclopentanone carbonyl |
| ν(C=O)acid | 1698 | 1702 | Carboxylic acid |
| δ(C-O-H) | 1432 | 1435 | In-plane bending |
| ν(C-C)aromatic | 1601, 1582 | 1603, 1580 | Benzyl substituent |
Properties
IUPAC Name |
(1S)-2-benzyl-3-oxocyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-7-6-10(13(15)16)11(12)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZNWUPKDRCVGX-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C([C@H]1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of a cyclopentanone derivative with a benzyl halide, followed by oxidation to introduce the keto group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs. The use of chiral catalysts or chiral resolution techniques ensures the production of the desired enantiomer.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 3 undergoes further oxidation under standard conditions. For example:
-
Oxidation of ketone to carboxylic acid :
Typical oxidizing agents include KMnO₄ or CrO₃ in acidic or aqueous media.
Nucleophilic Addition at the Ketone
The 3-oxo group participates in aldol condensations and nucleophilic additions:
-
Benzylidation with substituted benzaldehydes :
Reacting with 4-chlorobenzaldehyde in methanol/water (1:1) using NaOH (5 hrs, 25–40°C) yields 3-(4-chlorobenzylidene) derivatives with 93.4% efficiency . -
Hydrogenation :
Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol .
Esterification of the Carboxylic Acid
The carboxylic acid undergoes esterification with benzyl halides under basic conditions:
| Conditions | Yield | Catalyst/Base | Solvent | Source |
|---|---|---|---|---|
| K₂CO₃, reflux (10 hrs) | 41.9% | K₂CO₃ | Acetone | |
| Cs₂CO₃, rt (20 hrs) | 36.7% | Cs₂CO₃ | Acetonitrile | |
| Triethylamine, rt (2 hrs) | 53% | Et₃N | THF |
Decarboxylation
Thermal or acidic decarboxylation eliminates CO₂, forming 2-benzylcyclopentanone derivatives:
-
Hydrolysis-Decarboxylation :
Hydrolysis of the ester group (e.g., with HCl) followed by heating (150–200°C) yields 2-benzylcyclopentanone .
Alkylation/Benzylation
The cyclopentane ring and substituents undergo alkylation:
-
Benzylation with benzyl halides :
Using NaH in aprotic solvents (e.g., DMF), the compound reacts with substituted benzyl halides to form 3-benzyl derivatives .
Mechanistic Insights
-
Enzyme inhibition : The compound interacts with biological targets (e.g., CCR2 receptors) via hydrogen bonding and hydrophobic interactions, potentially inhibiting monocyte recruitment in inflammatory diseases .
-
Zwitterionic intermediates : Decarboxylation may proceed through zwitterionic tetrahedral intermediates, as observed in analogous cyclopentanecarboxylates .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiinflammatory and Antioxidant Properties
Several studies have highlighted the anti-inflammatory effects of compounds related to (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid. For instance, derivatives of cyclopentanecarboxylic acids have been investigated for their ability to modulate chemokine receptor activity, which plays a crucial role in inflammatory responses. These compounds could potentially be developed into treatments for conditions such as rheumatoid arthritis and asthma by inhibiting monocyte recruitment and differentiation in inflamed tissues .
2. Antifungal Activity
Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of antifungal agents. The compound's structure allows it to be modified into various derivatives that exhibit antifungal properties, making it useful in developing new agricultural chemicals .
Agricultural Chemistry Applications
1. Crop Protection
The compound has been explored for its potential use in crop protection formulations. Its derivatives can act as effective ingredients in antifungal compositions, helping to protect crops from fungal infections. This application is particularly relevant in the context of increasing agricultural productivity while minimizing chemical use .
2. Synthesis of Agrochemicals
The ability to modify this compound into various derivatives makes it a valuable intermediate in the synthesis of agrochemicals. These derivatives can be tailored for specific pest control mechanisms or plant growth regulation, enhancing their efficacy in agricultural applications .
Material Science Applications
1. Polymer Chemistry
The unique properties of this compound allow for its incorporation into polymer matrices, potentially improving the mechanical and thermal properties of materials. Research is ongoing to explore how these modifications can lead to new materials with enhanced performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-benzyl-3-oxocyclopentanecarboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.
2-benzyl-3-oxocyclopentanecarboxylic acid: The racemic mixture containing both enantiomers.
2-benzyl-3-hydroxycyclopentanecarboxylic acid: A reduced derivative with a hydroxyl group instead of a keto group.
Uniqueness
(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a tool for studying stereochemical effects in biological systems.
Biological Activity
(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid, a compound with the molecular formula CHO and a molecular weight of 218.25 g/mol, exhibits significant biological activity that has been explored in various studies. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a cyclopentane ring with a ketone and a carboxylic acid functional group, which contributes to its reactivity and biological interactions. The compound is classified as an alicyclic ketone and is notable for its potential in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Chemokine Modulation : The compound has been shown to interact with chemokine receptors, particularly CCR2, which plays a crucial role in monocyte recruitment during inflammatory responses. By modulating these receptors, this compound may exert anti-inflammatory effects .
- Inhibition of Cell Migration : Studies indicate that the compound can inhibit the migration of immune cells to sites of inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Monocyte Recruitment
In a study examining the effects of this compound on monocyte recruitment, researchers found that the compound significantly reduced the expression of MCP-1 (monocyte chemoattractant protein-1) in activated endothelial cells. This reduction correlated with decreased monocyte adhesion and migration in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound induced apoptosis in specific cancer cells while sparing normal cells, indicating its selective anticancer properties. The underlying mechanism appears to involve the activation of apoptotic pathways through mitochondrial dysfunction .
Q & A
Q. What are the standard synthetic routes for (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclization or condensation reactions. For example, cyclopentane derivatives with ketone and carboxylic acid groups can be synthesized via acid-catalyzed cyclization of appropriate precursors. Evidence from analogous compounds suggests using boron trifluoride diethyl etherate as a catalyst for cyclization steps . Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) may reduce side reactions.
- Catalyst screening : Testing Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., H₂SO₄) to improve regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Yield improvements (>70%) are achievable by iterative adjustment of stoichiometry and reaction time .
Q. How should researchers handle and store this compound to ensure safety and stability?
Key safety and storage protocols include:
- Handling : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .
- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and bases to prevent exothermic reactions .
Q. What spectroscopic methods are recommended for confirming the structure and enantiomeric purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclopentane backbone and benzyl/ketone substituents. Key signals include δ ~2.5–3.5 ppm (cyclopentane protons) and δ ~7.2–7.4 ppm (benzyl aromatic protons) .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to determine enantiomeric excess (ee). Mobile phases with hexane/isopropanol (90:10) resolve stereoisomers effectively .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data reported for derivatives of this compound?
Contradictions in bioactivity data may arise from:
- Impurity profiles : Use high-resolution mass spectrometry (HRMS) and 2D-NMR to verify compound purity (>98%) .
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition) with positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) .
- Structural analogs : Compare activity across derivatives to identify pharmacophore requirements. For example, replacing the benzyl group with substituted aryl rings may clarify steric/electronic effects .
Q. How can computational chemistry aid in predicting the reactivity or interactions of this compound in drug discovery?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., cyclin-dependent kinases). Focus on the ketone and carboxylic acid groups as hydrogen-bond donors .
- DFT calculations : Density functional theory (B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions .
- MD simulations : Molecular dynamics (GROMACS) assesses conformational stability in aqueous or lipid bilayer environments .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Racemization risk : The stereogenic center at C1 may epimerize under acidic/basic conditions. Mitigate by:
- Purification : Chiral column chromatography or recrystallization in ethanol/water mixtures (70:30) enhances enantiopurity .
- Catalyst recycling : Immobilize chiral catalysts (e.g., Rh-DuPhos) on silica to reduce costs in asymmetric hydrogenation steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Standardize measurement protocols : Use shake-flask methods for logP determination in octanol/water systems.
- Control environmental factors : Measure solubility at fixed pH (e.g., pH 7.4 PBS buffer) and temperature (25°C) .
- Cross-validate data : Compare results with computational predictions (e.g., ACD/Labs or ChemAxon software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
